
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C12H17N3O2. This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Amides are known for their stability and are commonly found in various biological and synthetic materials .
Métodos De Preparación
The synthesis of n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with a suitable carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .
Análisis De Reacciones Químicas
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block for complex molecule construction.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structural properties allow for the investigation of molecular recognition processes.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide can be compared with other similar compounds such as propionamide, acetamide, and benzamide. These compounds share the amide functional group but differ in their substituents and overall structure. The unique combination of the carbamoyl group and the 4-ethylphenyl moiety in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- Propionamide
- Acetamide
- Benzamide
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(4-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-4-6-10(7-5-9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
Clave InChI |
BLURUTYSMWKUQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(C)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


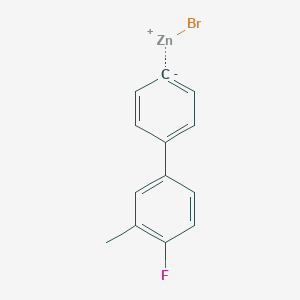

![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
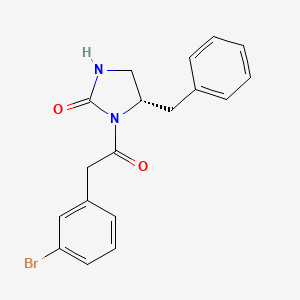
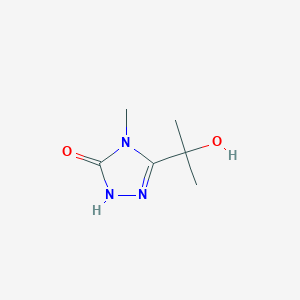
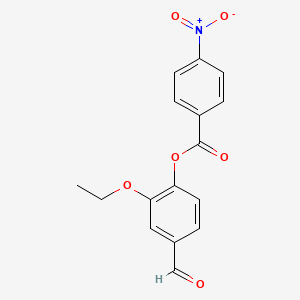
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)

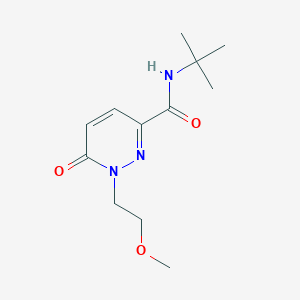
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
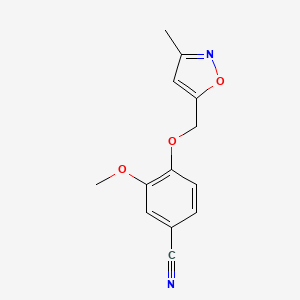
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
